molecular formula C11H9ClN2O B14396490 5-(2-Chlorophenyl)furan-2-carboximidamide CAS No. 88649-30-3

5-(2-Chlorophenyl)furan-2-carboximidamide

Cat. No.: B14396490
CAS No.: 88649-30-3
M. Wt: 220.65 g/mol
InChI Key: YNRKVZRRHUKQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)furan-2-carboximidamide is an organic compound belonging to the class of furoic acid derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboximidamide group attached to the furan ring

Preparation Methods

The synthesis of 5-(2-Chlorophenyl)furan-2-carboximidamide typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(2-Chlorophenyl)furan-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives such as amines or alcohols.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Chlorophenyl)furan-2-carboximidamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases, including infections and cancer.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)furan-2-carboximidamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of methionine aminopeptidase, an enzyme involved in protein synthesis, by binding to its active site and preventing substrate access .

Comparison with Similar Compounds

5-(2-Chlorophenyl)furan-2-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

88649-30-3

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

5-(2-chlorophenyl)furan-2-carboximidamide

InChI

InChI=1S/C11H9ClN2O/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H3,13,14)

InChI Key

YNRKVZRRHUKQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.